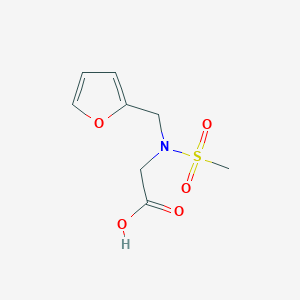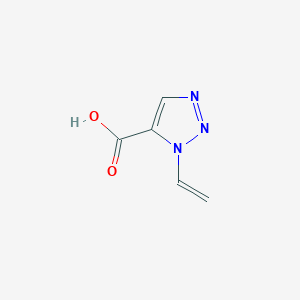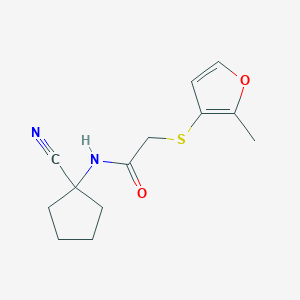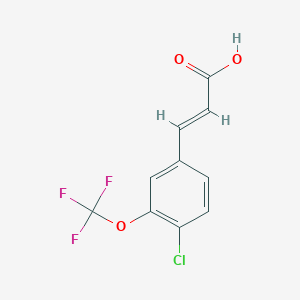
N-(furan-2-ylmethyl)-N-(methylsulfonyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(furan-2-ylmethyl)-N-(methylsulfonyl)glycine, also known as FSG, is a chemical compound that has been studied for its potential use in treating various diseases. FSG is a glycine derivative that has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs.
Scientific Research Applications
Novel Routes to Pyrroles and Substituted Methyl Pyrrol-1-ylacetates
Friedrich, Wächtler, and Meijere (2002) have extended the scope of known furan synthesis by demonstrating a novel route to 1,2,4-trisubstituted pyrroles. Utilizing 2-(acylmethylene)propanediol diacetates, which readily cyclize under acidic conditions to give furans, they reacted with primary amines under palladium catalysis to yield 1,2,4-trisubstituted pyrroles. Specifically, when glycine methyl ester was used as the amine, they obtained substituted methyl pyrrol-1-ylacetates with moderate to good yields, showing a versatile approach to synthesizing complex pyrrole derivatives from furan precursors (Friedrich, Wächtler, & Meijere, 2002).
Glycine Transporter-1 Inhibition for Therapeutic Applications
Cioffi et al. (2016) disclosed the discovery of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 (GlyT-1). This research highlights the structure-activity relationship exploration of this series, focusing on the optimization of the sulfonamide and benzamide appendages of the scaffold. Their efforts led to the identification of compounds with excellent in vitro GlyT-1 potency and selectivity, favorable pharmacological profiles, and significant in vivo activity in both rodent and nonhuman primate models. This work underscores the potential of manipulating glycine transport mechanisms for therapeutic benefits, particularly in the context of neurotransmission and psychiatric disorders (Cioffi et al., 2016).
Maillard Reaction Dynamics and Furan Formation
Nie et al. (2013) investigated the effect of pH, temperature, and heating time on the formation of furan in sugar–glycine model systems. Their research provides insights into how different processing conditions affect the levels of furan, a potential carcinogen, in food. The study found that furan formation from sugar–glycine systems can be attributed to specific sugar types, pH, temperature, and heating time, offering a scientific basis for optimizing food processing techniques to minimize furan levels (Nie et al., 2013).
properties
IUPAC Name |
2-[furan-2-ylmethyl(methylsulfonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO5S/c1-15(12,13)9(6-8(10)11)5-7-3-2-4-14-7/h2-4H,5-6H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQHFFBOLQAAFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CO1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S)-1-Methyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methanamine](/img/structure/B2583339.png)
![7-methyl-6-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2583340.png)
![5-[(pyrimidin-2-ylamino)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2583341.png)
![2-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2583343.png)

![1H,2H,3H,4H,6H,7H,8H,9H-cyclohexa[g]isoquinoline hydrochloride](/img/structure/B2583346.png)

![N-(4-methylbenzyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2583350.png)

![tert-Butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate](/img/structure/B2583354.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2583358.png)

![4-(2-fluoro-5-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B2583361.png)